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molecular formula C7H7Cl2N3O2 B8321589 4-Amino-3,5-dichloro-2-(pyridyloxy)acetamide

4-Amino-3,5-dichloro-2-(pyridyloxy)acetamide

Cat. No. B8321589
M. Wt: 236.05 g/mol
InChI Key: ILUFNDXMTNRQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04110104

Procedure details

To a 75 milliliter stainless steel bomb is added 15 grams (0.06 mole) of 4-amino-3,5-dichloro-2-(pyridyloxy)acetic acid:ethyl ester, prepared as in Example I. The bomb was cooled to about minus 70° C. in a dry ice bath and thereafter 7 grams (0.04 mole) of ammonia was distilled into the bomb. The bomb was sealed and allowed to stand at room temperature for 48 hours. The bomb was opened and the unreacted ammonia allowed to escape. The solid residue which remained was removed from the bomb and recrystallized from 250 milliliters of ethanol. The 4-amino-3,5-dichloro-2-(pyridyloxy)acetamide product was dried azeotropically with benzene and was recovered in a yield of 72 percent of theoretical and melted at 192°-193° C.
[Compound]
Name
stainless steel
Quantity
75 mL
Type
reactant
Reaction Step One
Name
4-amino-3,5-dichloro-2-(pyridyloxy)acetic acid
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]([O:9][CH2:10][C:11](O)=[O:12])[C:3]=1[Cl:14].[NH3:15]>>[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]([O:9][CH2:10][C:11]([NH2:15])=[O:12])[C:3]=1[Cl:14]

Inputs

Step One
Name
stainless steel
Quantity
75 mL
Type
reactant
Smiles
Name
4-amino-3,5-dichloro-2-(pyridyloxy)acetic acid
Quantity
15 g
Type
reactant
Smiles
NC1=C(C(=NC=C1Cl)OCC(=O)O)Cl
Step Two
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bomb was sealed
CUSTOM
Type
CUSTOM
Details
The solid residue which remained was removed from the bomb
CUSTOM
Type
CUSTOM
Details
recrystallized from 250 milliliters of ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The 4-amino-3,5-dichloro-2-(pyridyloxy)acetamide product was dried azeotropically with benzene
CUSTOM
Type
CUSTOM
Details
was recovered in a yield of 72 percent of theoretical and melted at 192°-193° C.

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
NC1=C(C(=NC=C1Cl)OCC(=O)N)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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